molecular formula C23H25N3O B2578047 4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 838891-12-6

4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B2578047
CAS No.: 838891-12-6
M. Wt: 359.473
InChI Key: ZTOXSSQNMSYMIJ-UHFFFAOYSA-N
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Description

The compound 4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS RN: 838891-12-6) is a pyrrolidin-2-one derivative featuring a benzimidazole core substituted with a 3-phenylpropyl group at the N1 position and an allyl (prop-2-en-1-yl) group at the pyrrolidinone N1 position . Its molecular architecture combines a planar benzimidazole moiety, known for intercalation and hydrogen-bonding capabilities, with a flexible pyrrolidinone ring and hydrophobic substituents.

Properties

IUPAC Name

4-[1-(3-phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-14-25-17-19(16-22(25)27)23-24-20-12-6-7-13-21(20)26(23)15-8-11-18-9-4-3-5-10-18/h2-7,9-10,12-13,19H,1,8,11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOXSSQNMSYMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone: The final step involves the cyclization of the alkylated benzodiazole with an allyl amine derivative under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with saturated bonds.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of benzimidazole-pyrrolidinone hybrids. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
Target Compound R1: 3-phenylpropyl; R2: allyl ~407.5 (estimated) Combines benzimidazole with flexible allyl and phenylpropyl groups.
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one R1: 3-methylphenoxypropyl; R2: 3-methoxyphenyl ~529.6 Methoxy and phenoxy groups enhance polarity; potential CNS activity.
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one R1: phenoxypropyl; R2: phenyl ~469.5 Phenoxy and phenyl groups increase hydrophobicity; may improve membrane permeability.
Ruxolitinib (2-[4-(2,4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]piperidin-1-yl]phenyl]-2-methylpropanoic acid) Ethoxyethyl and piperidinyl substituents 463.6 FDA-approved JAK1/2 inhibitor; benzodiazolyl core critical for kinase binding.
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one R1: Cl-CH2; R2: 3-CF3-phenyl 277.7 Chloromethyl and CF3 groups enhance electrophilicity; potential reactive intermediate.

Key Observations :

  • Ruxolitinib () shares a benzodiazolyl core but replaces pyrrolidinone with a piperidine ring, highlighting the importance of heterocyclic ring size in kinase inhibition.
Physicochemical Properties
  • Hydrophobicity: The 3-phenylpropyl and benzimidazole groups in the target compound suggest moderate hydrophobicity, comparable to phenoxypropyl analogs (logP ~3–4) . Methoxy-substituted derivatives (e.g., ) may exhibit higher solubility due to polar groups.
  • Molecular Weight : The target compound (MW ~407.5) falls within the range of drug-like molecules, similar to Ruxolitinib (MW 463.6) .

Biological Activity

4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzodiazole ring and a pyrrolidinone moiety, suggest potential therapeutic applications. However, as of now, comprehensive research on its biological activity is limited.

Structural Characteristics

The compound can be represented by the following molecular formula and structure:

Property Details
Molecular Formula C24H29N3O
Molecular Weight 375.5 g/mol
IUPAC Name 4-[1-(3-phenylpropyl)-1H-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one
Canonical SMILES CCCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4

This compound's structural complexity allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.

Biological Activity Overview

While specific studies focusing solely on the biological activity of this compound are scarce, related compounds in the benzodiazole class have demonstrated various biological activities, including:

  • Antiviral Activity : Some derivatives have shown moderate antiviral effects against viruses such as HIV and HSV. For instance, compounds similar in structure have been evaluated for their efficacy against viral strains like CVB-2 and HSV-1 .
  • Antibacterial and Antifungal Properties : Research indicates that benzodiazole derivatives often exhibit antibacterial and antifungal activities. Compounds with similar structural motifs have been tested against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

In Vitro Studies

A study on related compounds, particularly those containing piperidine and benzodiazole frameworks, revealed promising results in terms of antiviral activity. For example:

  • Compound 3g , a fluorophenyl derivative, exhibited activity against HSV-1 with a cytotoxic concentration (CC50) of 92 µM in Vero cells .

Currently, there is no detailed literature outlining the specific mechanism of action for this compound. However, similar compounds are known to interact with various biological pathways through mechanisms such as enzyme inhibition or receptor modulation.

Potential Applications

Given its structural features, this compound could serve as a lead compound for developing new therapeutic agents targeting:

  • Cancer Treatment : The inhibition of cancer cell migration has been noted in studies involving similar compounds .

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